molecular formula C11H7ClN4O2 B021272 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one CAS No. 43200-81-3

6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one

Cat. No. B021272
CAS RN: 43200-81-3
M. Wt: 262.65 g/mol
InChI Key: FUUXOEKDNNWZTR-UHFFFAOYSA-N
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Patent
US08309723B2

Procedure details

6-(5-Chloropyridin-2-yl)-5,7-dioxo-5,6-dihydropyrrolo-[3,4-b]-pyrazine (100g) was suspended in 900 ml water. The slurry was cooled to 0-5° C. and 100 ml (7.2%) of aqueous sodium borohydride solution stabilized with 0.1 g sodium hydroxide was added in 3 hrs under vigorous stirring. Reaction mixture was stirred at 0-5° C. for 4 to 5 hrs. After completion of reaction solid was filtered and washed with 2×300 ml water. The filtered solid was refluxed in 215 ml dichloromethane for 30 min and cooled to 25-30° C. The solid was filtered, washed with 100 ml dichloromethane and dried at 50-60° C. to obtain 82 g of title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three
Name
Quantity
900 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[C:16](=[O:17])[C:15]3[C:10](=[N:11][CH:12]=[CH:13][N:14]=3)[C:9]2=[O:18])=[N:6][CH:7]=1.[BH4-].[Na+].[OH-].[Na+]>O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH:9]([OH:18])[C:10]3[C:15](=[N:14][CH:13]=[CH:12][N:11]=3)[C:16]2=[O:17])=[N:6][CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC(=NC1)N1C(C2=NC=CN=C2C1=O)=O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0.1 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
900 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
was stirred at 0-5° C. for 4 to 5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in 3 hrs under vigorous stirring
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
After completion of reaction solid
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with 2×300 ml water
TEMPERATURE
Type
TEMPERATURE
Details
The filtered solid was refluxed in 215 ml dichloromethane for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 25-30° C
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with 100 ml dichloromethane
CUSTOM
Type
CUSTOM
Details
dried at 50-60° C.

Outcomes

Product
Details
Reaction Time
4.5 (± 0.5) h
Name
Type
product
Smiles
ClC=1C=CC(=NC1)N1C(C2=NC=CN=C2C1O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 82 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.